Bienvenue dans la boutique en ligne BenchChem!

AH 8507

Analgesia Opioid pharmacology In vivo efficacy

Procure AH 8507 as a certified ≥98% pure analytical standard. Critically, it is a validated negative control (ED50 >100 mg/kg) for μ-opioid studies, unlike active analog AH 7921. This defined inactivity ensures experimental specificity, preventing false positives from the core scaffold. Supplied as a crystalline solid, it is not internationally scheduled, streamlining your lab's compliance workflow.

Molecular Formula C19H27Cl2N3O
Molecular Weight 384.3 g/mol
CAS No. 41805-63-4
Cat. No. B593616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAH 8507
CAS41805-63-4
Synonyms3,4-dichloro-N-[[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl]-benzamide
Molecular FormulaC19H27Cl2N3O
Molecular Weight384.3 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C19H27Cl2N3O/c1-23-9-11-24(12-10-23)19(7-3-2-4-8-19)14-22-18(25)15-5-6-16(20)17(21)13-15/h5-6,13H,2-4,7-12,14H2,1H3,(H,22,25)
InChIKeyRIVJZGXJJBBWIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AH 8507 (CAS 41805-63-4) — Structural Identity and Procurement-Relevant Baseline Characteristics


AH 8507 (1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine; CAS 41805-63-4) is a synthetic N-substituted cyclohexylmethylbenzamide derivative with the molecular formula C19H27Cl2N3O and molecular weight of 384.34 . The compound is structurally categorized as an opioid and is recognized as an analog of AH 7563 (HY-W714505), sharing the core cyclohexylmethylbenzamide scaffold but differing in the amine substitution pattern [1]. AH 8507 is commercially available as an analytical reference standard with certified purity ≥98% and is supplied as a crystalline solid with defined solubility parameters in DMF, DMSO, and ethanol . The compound was originally disclosed in a series of N-substituted cyclohexylmethylbenzamides investigated for antinociceptive properties, with its synthesis and initial characterization documented in the primary pharmacology literature of the 1970s [2].

Why AH 8507 (CAS 41805-63-4) Cannot Be Interchanged with Structurally Similar N-Substituted Cyclohexylmethylbenzamides


The N-substituted cyclohexylmethylbenzamide series exhibits extreme pharmacological divergence despite high structural homology, making generic substitution scientifically invalid. AH 8507, which contains a 4-methylpiperazine moiety at the cyclohexyl 1-position, demonstrates ED50 values exceeding 100 mg/kg in both phenylquinone writhing and hot plate analgesia assays in mice—indicating essentially no significant antinociceptive activity at testable doses . In contrast, the closely related analog AH 7563, which substitutes the piperazine ring with a dimethylamino group and lacks the 3,4-dichloro substitution on the benzamide ring, exhibits potent analgesia with ED50 values of 15.3 mg/kg (oral) and 15.5 mg/kg (subcutaneous) in the same assays—a >6.5-fold difference in potency that is categorical rather than incremental [1]. Meanwhile, AH 7921, which retains the 3,4-dichlorobenzamide moiety but replaces the 4-methylpiperazine with a dimethylamino group, demonstrates robust analgesic activity and μ-opioid receptor-mediated effects including abuse liability sufficient for international scheduling [2]. These divergent pharmacological profiles arise from relatively minor structural modifications to the amine substituent, underscoring that compounds within this chemical series are not functionally interchangeable and must be selected based on the specific activity profile required for a given research or analytical application .

AH 8507 (CAS 41805-63-4) — Quantitative Differentiation Evidence Versus Comparator Compounds


Analgesic Activity of AH 8507 Versus AH 7563 in Mouse Phenylquinone Writhing and Hot Plate Assays

AH 8507 fails to produce significant analgesia in mice at doses up to 100 mg/kg, whereas the structurally related analog AH 7563 demonstrates potent antinociceptive activity in the same experimental models. This functional divergence is quantified by ED50 values derived from standard phenylquinone-induced writhing and hot plate latency assays . The data establish that AH 8507 is pharmacologically inert with respect to analgesia, while AH 7563 exhibits robust efficacy, representing a >6.5-fold categorical difference in potency that defines the functional distinction between an inactive reference standard and an active analgesic agent [1].

Analgesia Opioid pharmacology In vivo efficacy

Functional Differentiation from AH 7921 — Analgesic Activity and Abuse Liability Profile

AH 8507 exhibits no significant analgesic activity in mouse models (ED50 > 100 mg/kg), whereas the closely related analog AH 7921 produces robust analgesia with intraperitoneal ED50 values in the low mg/kg range and demonstrates positive motivational properties in conditioned place preference assays indicative of abuse liability [1]. This functional divergence has resulted in AH 7921 being placed under international control (Schedule I of the UN Single Convention on Narcotic Drugs) due to its association with fatal intoxications, while AH 8507 remains unregulated and is distributed commercially as an analytical reference standard without controlled substance restrictions in most jurisdictions [2].

Analgesia Abuse liability Regulatory classification

Activity Profile of AH 8507 Within the N-Substituted Cyclohexylmethylbenzamide Series

Within the N-substituted cyclohexylmethylbenzamide class, analgesic activity varies dramatically depending on the amine substitution pattern and benzamide halogenation state. AH 8507 (4-methylpiperazine substituent; 3,4-dichlorobenzamide moiety) exhibits ED50 > 100 mg/kg, functionally classifying it as an inactive compound. In contrast, AH 7563 (dimethylamino substituent; unsubstituted benzamide) shows ED50 values of 15.3-15.5 mg/kg; AH 7921 (dimethylamino substituent; 3,4-dichlorobenzamide) demonstrates potent analgesia; AH 7959 (structural variant with 3,4-dichlorobenzamide) also exceeds 100 mg/kg ED50; and AH 8532 (alternative amine substitution) exhibits an oral ED50 of 16 mg/kg in mouse writhing assays [1][2].

Structure-activity relationship SAR Chemical series

Physicochemical and Solubility Properties of AH 8507 for Analytical Reference Standard Applications

AH 8507 is characterized by defined solubility parameters that support its utility as an analytical reference standard. The compound exhibits solubility of 1 mg/mL in DMF and DMSO, 0.5 mg/mL in ethanol, and 0.2 mg/mL in DMF:PBS (pH 7.2, 1:4) mixtures . The compound is supplied as a crystalline solid with ≥98% purity (HPLC-verified) and demonstrates stability of ≥5 years when stored at -20°C under recommended conditions [1]. These physicochemical properties are comparable to those of other analytical reference standards in the opioid class, though the compound's specific solubility profile in aqueous buffers (0.2 mg/mL in DMF:PBS 1:4) may differ from analogs with distinct amine substituents .

Analytical chemistry Solubility Reference standard

AH 8507 (CAS 41805-63-4) — Evidence-Based Research and Industrial Application Scenarios


Analytical Reference Standard for Forensic Toxicology and Drug Identification

AH 8507 is certified and distributed as an analytical reference standard (≥98% purity) for use in forensic and clinical toxicology laboratories requiring authenticated material for method development, validation, and quality control. The compound's well-defined physicochemical properties, including solubility in DMF (1 mg/mL), DMSO (1 mg/mL), and ethanol (0.5 mg/mL), support preparation of calibration curves and positive control samples for chromatographic and mass spectrometric identification of structurally related N-substituted cyclohexylmethylbenzamides . Unlike the controlled analog AH 7921, AH 8507 is not internationally scheduled, facilitating procurement and handling without DEA or equivalent regulatory licensing requirements in most jurisdictions .

Negative Control Compound for Opioid Pharmacology Studies

Given its demonstrated lack of significant analgesic activity (ED50 > 100 mg/kg in both phenylquinone writhing and hot plate assays in mice), AH 8507 serves as an experimentally validated negative control for in vivo and in vitro studies investigating μ-opioid receptor-mediated antinociception . The compound shares substantial structural homology with active analgesics such as AH 7563 (ED50 = 15.3-15.5 mg/kg) and AH 7921, yet remains pharmacologically inert with respect to analgesia, enabling researchers to control for non-specific effects arising from the cyclohexylmethylbenzamide scaffold without introducing confounding opioid activity .

Structure-Activity Relationship (SAR) Reference in Medicinal Chemistry

AH 8507 occupies a defined position within the N-substituted cyclohexylmethylbenzamide SAR landscape, wherein the 4-methylpiperazine substituent is associated with loss of analgesic activity (ED50 > 100 mg/kg) relative to dimethylamino-substituted analogs (ED50 15-16 mg/kg) . The compound is thus a valuable reference point for medicinal chemistry programs exploring amine substitution effects on opioid receptor engagement, off-target activity, and functional selectivity. Comparative analysis with AH 7563, AH 7921, AH 7959, and AH 8532 enables systematic mapping of structural determinants governing pharmacological activity within this chemical series [1].

Calibration and Quality Control Material for LC-MS/MS Method Development

The compound's certified purity (≥98%) and defined stability (≥5 years at -20°C) make it suitable as a calibration and quality control material for the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods targeting structurally related N-substituted cyclohexylmethylbenzamides . The defined solubility parameters (including 0.2 mg/mL in DMF:PBS 1:4 at pH 7.2) enable preparation of working solutions compatible with biological matrix extraction protocols, supporting accurate quantitation in forensic casework and pharmacokinetic studies of related compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for AH 8507

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.